Acetylacrylic Acid Methyl Ester

Description

Academic Significance as a Versatile Synthetic Intermediate

Acetylacrylic Acid Methyl Ester is utilized in organic synthesis as a building block for creating more complex molecules. cymitquimica.com Its value as a synthetic intermediate stems from its bifunctional nature, containing two reactive sites: the α,β-unsaturated ester and the ketone.

Foundational Role in Diverse Organic Synthesis

The chemical structure of this compound, featuring a conjugated system, makes it a candidate for various chemical transformations. It is noted to be a potential intermediate in reactions such as Michael additions and aldol (B89426) condensations, which are fundamental carbon-carbon bond-forming reactions in organic chemistry. cymitquimica.com However, specific examples of its use in the synthesis of complex target molecules are not widely documented in available research.

Importance in Polymer Chemistry and Specialty Chemicals Production

There is no significant information available in the surveyed literature regarding the specific use of this compound in polymer chemistry, either as a monomer for homopolymerization or as a comonomer in copolymerization. Similarly, its role in the production of specific specialty chemicals is not detailed in the available scientific and technical sources.

Chemical Compound Data

| Property | Value |

| Chemical Name | This compound |

| Systematic Name | Methyl (2E)-4-oxopent-2-enoate cymitquimica.com |

| CAS Number | 4188-88-9 cymitquimica.com |

| Molecular Formula | C₆H₈O₃ cymitquimica.com |

| Molecular Weight | 128.13 g/mol |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

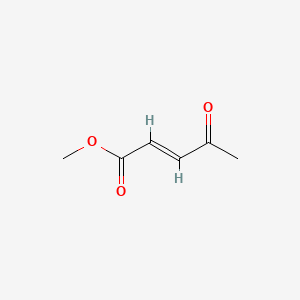

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-4-oxopent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-5(7)3-4-6(8)9-2/h3-4H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVNZYODMKSEPS-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020437 | |

| Record name | (E)-3-Acetylacrylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2833-24-1 | |

| Record name | (E)-3-Acetylacrylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-4-oxopent-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Acetylacrylic Acid Methyl Ester

Catalytic Esterification and Transesterification Strategies

Catalytic routes are the cornerstone of acetylacrylic acid methyl ester production, primarily involving the esterification of acetylacrylic acid with methanol (B129727) or the transesterification of another ester. These strategies are broadly categorized based on the nature of the catalyst employed.

Homogeneous Acid-Catalyzed Approaches

Homogeneous acid catalysis is a conventional and widely employed method for the synthesis of esters, including this compound. This approach utilizes strong acids that are soluble in the reaction medium.

Key catalysts in this category include:

Sulfuric Acid (H₂SO₄): A strong mineral acid that is a common and effective catalyst for esterification. google.comgoogle.comstackexchange.com It protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. libretexts.org The reaction is typically carried out by heating a mixture of acrylic acid, methanol, and a catalytic amount of sulfuric acid. google.comwipo.int To drive the equilibrium towards the product, an excess of one reactant, usually the less expensive one, is used. stackexchange.com

p-Toluenesulfonic Acid (PTSA): A solid, non-corrosive, and strong organic acid that is often used as a catalyst in organic synthesis. preprints.org Similar to sulfuric acid, it facilitates the esterification reaction. google.comgoogle.com PTSA is considered a versatile catalyst and can be used in various organic transformations. preprints.orgresearchgate.net

The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, proton transfer, and subsequent elimination of water to form the ester. researchgate.net

Table 1: Comparison of Homogeneous Acid Catalysts for Esterification

| Catalyst | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| Sulfuric Acid | High catalytic activity, low cost. researchgate.net | Corrosive, difficult to separate from the product, can cause side reactions. stackexchange.com | Heating a mixture of acrylic acid and methanol. google.comyoutube.com |

| p-Toluenesulfonic Acid | Solid, non-corrosive, easy to handle. preprints.org | More expensive than sulfuric acid. | Often used in organic solvents. preprints.org |

Heterogeneous Acid-Catalyzed Systems

To overcome the separation and corrosion issues associated with homogeneous acid catalysts, heterogeneous acid catalysts have been developed. These are solid materials with acidic sites on their surface that are insoluble in the reaction mixture, allowing for easy separation and potential reuse.

Examples of heterogeneous acid catalysts include:

Zirconia (ZrO₂): Zirconium-based compounds, such as zirconium oxychloride (ZrOCl₂·8H₂O), have shown high catalytic activity in the esterification of acrylic acid. nih.gov These catalysts can be used under solvent-free conditions at ambient temperatures. nih.gov

Zeolites: These are microporous aluminosilicate (B74896) minerals with a well-defined crystalline structure. mdpi.com Zeolites like H-ZSM-5 and H-ZSM-35 have been investigated for the synthesis of methyl acrylate (B77674) through aldol (B89426) condensation, a related reaction. rsc.orgresearchgate.net Their shape selectivity and tunable acidity make them attractive catalysts.

Heteropolyacids: These are complex polyoxometalates with high acidity. They can be used as catalysts in various acid-catalyzed reactions.

Carbonaceous Materials: Sulfonated carbons and other functionalized carbon materials can act as solid acid catalysts.

Resins: Acidic ion-exchange resins, such as those with sulfonic acid functional groups, are widely used as catalysts in esterification processes. chemra.com They offer the advantage of easy separation from the reaction mixture. scirp.org

Table 2: Overview of Heterogeneous Acid Catalysts

| Catalyst Type | Specific Examples | Key Features |

|---|---|---|

| Metal Oxides | Zirconia (ZrO₂) | High activity, can be used in mild conditions. nih.gov |

| Zeolites | H-ZSM-5, H-ZSM-35 | Shape selectivity, tunable acidity. rsc.orgresearchgate.netmdpi.com |

| Resins | Sulfonated polystyrene-divinylbenzene | Easy separation, reusable. scirp.org |

Base-Catalyzed Methanolysis and Transesterification

Base-catalyzed methods are also employed for the synthesis of methyl esters, particularly through transesterification. masterorganicchemistry.com This process involves the reaction of an ester with an alcohol in the presence of a base.

Commonly used base catalysts include:

Potassium Hydroxide (B78521) (KOH) and Sodium Hydroxide (NaOH): These are strong bases that are effective catalysts for transesterification. The mechanism involves the formation of an alkoxide ion, which is a stronger nucleophile than the alcohol itself. masterorganicchemistry.com

Magnesium Oxide (MgO): A solid basic catalyst that can be used in transesterification reactions.

Zinc Stearate: A mild base that can also catalyze transesterification.

The transesterification reaction is an equilibrium process. biofueljournal.com To shift the equilibrium towards the desired product, a large excess of the alcohol is often used. masterorganicchemistry.com

Enzymatic Catalysis in Methyl Ester Synthesis

Enzymatic catalysis offers a green and highly selective alternative for ester synthesis. Lipases are the most commonly used enzymes for this purpose.

Lipase-Catalyzed Esterification: Lipases can catalyze the esterification of carboxylic acids with alcohols under mild reaction conditions. This method is highly specific and often avoids the side reactions that can occur with chemical catalysts.

Specialized Catalytic Systems

Research into more efficient and selective catalytic systems is ongoing, leading to the development of specialized catalysts.

Transition Metal Catalysis: Transition metal complexes have shown significant potential in catalysis. youtube.commdpi.commdpi.com For instance, palladium-based catalysts have been used in the methoxycarbonylation of acetylene (B1199291) to produce methyl acrylate. researchgate.net Nickel compounds supported on inert oxides have also been explored for the synthesis of acrylic esters from acetylene. google.comgoogle.com

Ion-Exchange Resins: As mentioned in the heterogeneous acid catalysis section, ion-exchange resins are versatile catalysts. semanticscholar.org They can be either acidic or basic and are used in a variety of industrial processes, including esterification. chemra.comscirp.orgresearchgate.net Their primary advantage is the ease of separation and reusability. scirp.org

Table 3: Comparison of Specialized Catalytic Systems

| Catalyst System | Example | Mechanism/Application | Advantages |

|---|---|---|---|

| Transition Metal Catalysis | Pd(OAc)₂/2-PyPPh₂/p-tsa | Methoxycarbonylation of acetylene. researchgate.net | High efficiency and selectivity. mdpi.com |

| Ion-Exchange Resins | Amberlyst 15 | Solid acid catalysis for esterification. scirp.org | Easy separation, reusability, reduced waste. scirp.org |

Non-Catalytic and Emerging Synthetic Routes

While catalytic methods are dominant, some non-catalytic and emerging synthetic routes for this compound are also being explored. One such approach involves the use of a switchable ionic liquid in a catalyst-free system. rsc.org This method utilizes an organic superbase and methanol to reversibly capture CO₂, forming an ionic liquid that then reacts with an anhydride (B1165640) to produce the methyl ester. rsc.org This process offers a potentially more environmentally friendly and efficient alternative to traditional catalytic methods. rsc.org

Derivatization from Acetylacrylic Acid Precursors

The primary route for synthesizing this compound is through the derivatization of its carboxylic acid precursor, acetylacrylic acid. This transformation is typically achieved via esterification, a fundamental reaction in organic chemistry.

One of the most common methods is acid-catalyzed esterification , also known as Fischer esterification. This reaction involves treating acetylacrylic acid with methanol in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the formation of the methyl ester, excess methanol is often used, or the water formed as a byproduct is removed. Common catalysts for this process include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. wikipedia.orgaocs.org The general mechanism involves the condensation of the carboxyl group of the acid with the hydroxyl group of the alcohol. sigmaaldrich.com

Another effective derivatization agent is diazomethane (B1218177) (CH₂N₂) . This reagent offers a rapid and high-yielding pathway to methyl esters. youtube.com The reaction proceeds through the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation. The carboxylate then acts as a nucleophile in an SN2 reaction, displacing nitrogen gas (N₂), an excellent leaving group, to form the methyl ester. youtube.com This method is particularly advantageous due to its mild reaction conditions and the formation of an inert gaseous byproduct.

For instances where acetylacrylic acid might be present as a salt, derivatization can be achieved through reaction with an alkyl halide. For example, the silver salt of a carboxylic acid can react quantitatively with methyl iodide to produce the corresponding methyl ester. aocs.org

Sonochemical Activation in Methyl Esterification

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating synthetic processes, including esterification. organic-chemistry.orgresearchgate.net Ultrasound-assisted synthesis utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the reaction medium. mdpi.combiointerfaceresearch.com This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radicals and significant enhancement of mass transfer. mdpi.com

In the context of producing this compound, sonochemical activation offers several advantages:

Reduced Reaction Times: Ultrasound can dramatically shorten the time required for esterification. For various carboxylic acids, sonochemical methods have been shown to reduce reaction times from hours to just 10-20 minutes. organic-chemistry.orgbiointerfaceresearch.com

Milder Conditions: The process can often be carried out at lower temperatures than conventional heating methods, which is beneficial for preventing polymerization or degradation of the unsaturated ester product. biointerfaceresearch.com

Increased Yields: The enhanced reaction rates and efficiency often translate to higher product yields. organic-chemistry.org

One documented sonochemical approach for the methyl esterification of carboxylic acids uses a polymer-supported triphenylphosphine (B44618) catalyst in the presence of 2,4,6-trichloro-1,3,5-triazine (TCT) and sodium carbonate. This method has proven effective for a range of carboxylic acids, including α,β-unsaturated acids similar in structure to acetylacrylic acid, achieving high yields rapidly. organic-chemistry.org The use of ultrasound in this system enhances reaction rates and selectivity compared to traditional stirring. organic-chemistry.org

Optimization of Synthetic Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control and optimization of various reaction parameters.

Influence of Reactant Molar Ratios and Concentrations

The stoichiometry of the reactants is a critical factor in maximizing the yield of the desired ester. In reversible esterification reactions, Le Châtelier's principle dictates that using an excess of one reactant (typically the less expensive one, methanol) will shift the equilibrium towards the products.

Reported Molar Ratios in Analogous Ester Syntheses

| Product | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 2 : Reactant 1) | Reference |

|---|---|---|---|---|

| Methyl Acrylate | Acrylic Acid | Methanol | 2.0:1 to 3.0:1 | google.com |

| Ethyl Acrylate | Acrylic Acid | Ethanol | 1.5:1 to 2.5:1 | google.com |

| Methyl Acrylate | Acetylene | Methyl Formate | 0.1:1 to 20:1 | google.com |

Effect of Temperature and Reaction Time

For the lipase-catalyzed synthesis of methyl acrylate, the maximum ester production was recorded at 45°C, with a decrease in yield observed at higher temperatures of 55°C and 65°C. researchgate.net In another process for synthesizing methyl acrylate, a temperature range of 120°C to 240°C was utilized. google.com The optimal conditions are a trade-off between achieving a high reaction rate and maintaining the stability of the product.

Reaction time must be sufficient to allow the reaction to proceed to completion or equilibrium. Monitoring the reaction progress over time, for instance by using gas chromatography (GC) or thin-layer chromatography (TLC), is essential to determine the point at which the maximum yield is achieved, after which side reactions may begin to dominate. In microwave-assisted esterification of methyl acetate (B1210297), reaction times between 10 and 30 minutes were investigated to find the optimal duration. uctm.eduresearchgate.net

Exemplary Temperature and Time Conditions in Ester Synthesis

| Reaction | Temperature Range | Time | Notes | Reference |

|---|---|---|---|---|

| Lipase-catalyzed Methyl Acrylate Synthesis | 45-65°C | 15 h | Maximum yield at 45°C. | researchgate.net |

| Methyl Acrylate Synthesis from Acetylene | 120-240°C | Not specified | High-temperature process under pressure. | google.com |

| Microwave-assisted Methyl Acetate Synthesis | Not specified (Power: 300-600W) | 10-30 min | Optimal time was found to be ~24 min. | uctm.eduresearchgate.net |

Solvent Effects in Reaction Efficiency

The choice of solvent can have a profound impact on reaction efficiency, solubility of reactants, and ease of product separation. In the synthesis of this compound, the solvent must be inert to the reaction conditions and should facilitate the interaction between the reactants.

In some cases, one of the reactants, such as excess methanol, can also serve as the solvent. researchgate.net In other syntheses, co-solvents are used. For example, in a process to synthesize methyl acrylate, solvents such as dimethylformamide, acetone, tetrahydrofuran, and chloroform (B151607) have been utilized. google.com

For esterifications that produce water, the use of a water-insoluble organic solvent that can form an azeotrope with water is a common strategy. This allows for the continuous removal of water via a Dean-Stark apparatus, thereby driving the reaction equilibrium toward the product side. Hydrocarbon solvents like toluene (B28343) or cyclohexane (B81311) are often employed for this purpose. google.comresearchgate.net The selection of an appropriate solvent is therefore a critical step in designing an efficient synthetic protocol.

Elucidating Reactivity and Complex Chemical Transformations of Acetylacrylic Acid Methyl Ester

Conjugate Addition Reactions

The electron-withdrawing nature of both the ester and ketone functionalities renders the β-carbon of the acrylate (B77674) system electrophilic. This makes the molecule an excellent substrate for conjugate addition reactions, where nucleophiles attack this electron-deficient center.

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net Methyl acetylacrylate (B8273135) serves as a potent Michael acceptor. The general mechanism begins with the formation of a nucleophilic enolate, which then adds to the β-carbon of the methyl acetylacrylate. This creates a new, resonance-stabilized enolate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.comyoutube.com

The reaction is typically base-catalyzed, with the base serving to deprotonate the Michael donor, which can range from dicarbonyl compounds (like malonic esters) to cyanides and organometallic reagents. researchgate.netyoutube.com The stability of the resulting enolate intermediate is a key factor in the facility of the conjugate addition. masterorganicchemistry.com Organocuprates, amines, and thiols are also common nucleophiles for this transformation. masterorganicchemistry.comyoutube.com For instance, the addition of amines to acrylates is a well-established method for producing β-alanine derivatives. wikipedia.org Similarly, thiols readily add to the activated double bond. wikipedia.orgwikipedia.org

The stereochemical outcome of Michael additions can be complex, often influenced by the structure of the reactants and reaction conditions. For example, in additions to cyclic systems, the approach of the nucleophile can be directed to form specific stereoisomers, with the reaction often proceeding through a stable chair-like transition state to yield the thermodynamically favored product. youtube.com

Table 1: Examples of Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Catalyst Example |

|---|---|---|

| Diethyl Malonate | α,β-Unsaturated Ketone | Sodium Ethoxide |

| Cyclohexanone Enolate | Methyl Acrylate | Potassium tert-butoxide |

| Amines | Methyl Acrylate | Lewis Base |

| Thiols | Methyl 2-acetamidoacrylate | Base |

| Dialkylzinc Reagents | Acylimidazoles | Chiral NHC Ligand |

This table presents general examples of Michael additions relevant to the reactivity of α,β-unsaturated systems like methyl acetylacrylate. researchgate.netwikipedia.orgwikipedia.orgyoutube.combeilstein-journals.org

Beyond classic carbon-based nucleophiles, the conjugated system of methyl acetylacrylate is susceptible to attack by a variety of heteroatomic nucleophiles. These reactions follow the same 1,4-addition pathway as the Michael reaction.

Thiol Additions: Thiols and their corresponding thiolates are soft nucleophiles that exhibit a strong propensity for conjugate addition to α,β-unsaturated carbonyls. wikipedia.orgnih.gov The reaction of methyl acetylacrylate with a thiol (R-SH) would proceed readily, often under mild, base-catalyzed conditions, to form a β-thioether derivative. This reactivity is exploited in various contexts, including the synthesis of biologically active molecules and covalent inhibitors, where the acrylamide (B121943) moiety (a related functional group) targets cysteine residues in proteins. nih.gov

Amine Additions: Primary and secondary amines are also effective nucleophiles for conjugate addition to acrylate systems. youtube.comwikipedia.org The reaction with methyl acetylacrylate would yield β-amino ester derivatives. These reactions are synthetically valuable for creating precursors to amino acids and other nitrogen-containing compounds. For example, the addition of amines to methyl acrylate is a key step in the synthesis of poly(amidoamine) (PAMAM) dendrimers. wikipedia.org

The general scheme for these additions is illustrated below: Scheme 1: General Conjugate Addition to Methyl Acetylacrylate (A general representation where 'Nu' represents a nucleophile such as a thiol or an amine.)

Carbonyl Reactivity and Condensation Reactions

The ketone carbonyl group in methyl acetylacrylate provides a second site for chemical transformations, distinct from the conjugated system. This carbonyl can act as an electrophile, reacting with nucleophiles, or its α-protons can be removed to form an enolate, which is itself a nucleophile.

The Aldol (B89426) condensation is a fundamental carbonyl reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, which may subsequently dehydrate to an α,β-unsaturated carbonyl. khanacademy.orgMethyl acetylacrylate can theoretically participate in Aldol-type reactions in two ways:

As an Enolate (Nucleophile): The methyl protons of the acetyl group are acidic (pKa ≈ 19-20) and can be removed by a suitable base (e.g., sodium hydroxide (B78521), LDA) to form a nucleophilic enolate. khanacademy.orgThis enolate can then attack an electrophilic carbonyl compound (like benzaldehyde (B42025) or another ketone), leading to the formation of a new C-C bond. masterorganicchemistry.com

As a Carbonyl Electrophile: The ketone carbonyl carbon is electrophilic and can be attacked by an external enolate or other nucleophile. libretexts.orgAldehydes are generally more reactive electrophiles than ketones due to less steric hindrance and fewer electron-donating alkyl groups stabilizing the partial positive charge on the carbonyl carbon. libretexts.orgyoutube.comTherefore, in a reaction with an aldehyde-derived enolate, the ketone of methyl acetylacrylate would be the preferred electrophile.

Acid-catalyzed Aldol condensations are also possible, proceeding through an enol intermediate. masterorganicchemistry.comThe rate-limiting step in these reactions is often the addition of the enol to the protonated carbonyl. masterorganicchemistry.comIn many cases, the initial Aldol addition product readily undergoes dehydration, especially under acidic or heated basic conditions, to form a conjugated system. khanacademy.orgmasterorganicchemistry.com While direct studies on the Aldol condensation of methyl acetylacrylate are not prominent, the principles of carbonyl reactivity strongly suggest its capability to undergo such transformations. khanacademy.orglibretexts.org

The ketone functionality of methyl acetylacrylate allows it to participate in other classic carbonyl reactions:

Wittig Reaction: This reaction provides a route to synthesize alkenes by reacting a carbonyl compound with a phosphorus ylide (a Wittig reagent). The ketone in methyl acetylacrylate could react with an ylide like Ph₃P=CH₂ to replace the C=O bond with a C=C bond, yielding a diene-containing ester.

Knoevenagel Condensation: This is a modification of the Aldol condensation where the nucleophile is a stabilized carbanion, typically derived from a compound with active methylene (B1212753) protons flanked by two electron-withdrawing groups (e.g., diethyl malonate, ethyl acetoacetate). The ketone of methyl acetylacrylate could serve as the electrophilic component in a Knoevenagel condensation, reacting with the active methylene compound under base catalysis.

Heck Coupling: While not a direct carbonyl reaction, the acrylate double bond can participate in transition metal-catalyzed cross-coupling reactions. For example, a Heck reaction between methyl acrylate and phenyl iodide, catalyzed by palladium, yields methyl 2-phenylacrylate, demonstrating the reactivity of the double bond in C-C bond formation. researchgate.netA similar transformation could be envisioned for methyl acetylacrylate.

Polymerization and Copolymerization Dynamics

Like other acrylate esters, methyl acetylacrylate is a monomer that can undergo polymerization to form long-chain polymers. jamorin.comwikipedia.orgThe presence of the α,β-unsaturated system makes it suitable for radical polymerization. The process is typically initiated by radical initiators like AIBN or benzoyl peroxide.

The polymerization characteristics of methyl acetylacrylate would be influenced by its structure compared to simpler acrylates like methyl acrylate (MA) or methyl methacrylate (B99206) (MMA). gantrade.comnih.govThe acetyl group may affect the electronic properties and steric hindrance around the double bond.

Methyl acetylacrylate can also be used as a comonomer in copolymerization reactions with a wide range of other vinyl monomers. jamorin.comThese include:

Other (meth)acrylates

Vinyl acetate (B1210297)

Butadiene

Copolymerization allows for the fine-tuning of polymer properties. For example, incorporating methyl acrylate (Tg = +10 °C) into a polymer can modify hardness, flexibility, and adhesion. wikipedia.orggantrade.comThe specific contribution of methyl acetylacrylate to a copolymer would depend on its reactivity ratios with the comonomer and the properties imparted by its acetyl functionality. Ethylene-methyl acrylate (EMA) copolymers, for instance, are produced via high-pressure free-radical copolymerization and are used in various applications. gantrade.comSimilar copolymers involving methyl acetylacrylate could potentially offer unique properties.

To prevent premature polymerization during storage, inhibitors such as hydroquinone (B1673460) or its methyl ether are typically added. jamorin.comnih.gov

Table 2: Research Findings on Related Acrylate Monomer Reactions| Monomer | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Methyl Acrylate | Copolymerization | Copolymers with (meth)acrylic acid are effective rheology modifiers. | gantrade.com |

| Methyl Acrylate | Conjugate Addition | Reacts with amines to form β-alanine derivatives, used in dendrimer synthesis. | wikipedia.org |

| Methyl α-acetylaminoacrylate | Radical Polymerization | Polymerization rate is governed by the polarity and polarizability of the solvent. | researchgate.net |

| Methyl Methacrylate | Polymerization | Forms Poly(methyl methacrylate) (PMMA), a hard, transparent plastic. | atommek.com |

| Methyl Acrylate | Aldol Condensation | Can be synthesized via one-step Aldol condensation of methyl acetate and formaldehyde (B43269) over zeolite catalysts. | oaepublish.comrsc.org |

This table summarizes findings on monomers structurally related to methyl acetylacrylate, providing context for its expected reactivity.

Radical Polymerization Mechanisms and Control

Radical polymerization of acetylacrylic acid methyl ester, often referred to as methyl acrylate in a broader context, proceeds via the classic steps of initiation, propagation, and termination. nih.gov The process is typically initiated by the decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate free radicals. nih.govscirp.org These radicals then react with the monomer, initiating the polymer chain. nih.gov The propagation step involves the sequential addition of monomer units to the growing polymer radical. nih.gov

The termination of the growing polymer chains can occur through combination, where two growing chains join, or disproportionation, which involves the transfer of a hydrogen atom from one chain to another. nih.gov The self-initiation of methyl acrylate polymerization has been observed at elevated temperatures (120–220 °C), indicating that the monomer itself can generate radicals to initiate polymerization. upenn.edu

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined polymers of methyl acrylate. nih.gov In one study, the use of a poly(2-ethylhexyl acrylate) macromolecular RAFT agent resulted in the formation of monodisperse poly(methyl acrylate) particles. nih.gov

Graft Copolymerization on Polymeric Substrates

Graft copolymerization is a powerful technique to modify the properties of existing polymers by attaching new polymer chains to the main backbone. This compound has been successfully grafted onto various polymeric substrates. For instance, it has been graft copolymerized onto styrene-butadiene block copolymer, where the reaction proceeds through the interaction of a macroradical with the double bond of the butadiene units. marquette.edu

Similarly, methyl methacrylate, a closely related monomer, has been grafted onto cellulose (B213188) nanofibers. scirp.org This process can be initiated by systems like the diethyl(1,10-phenanthroline N1,N10)zinc(II) complex (Phen-DEZ) with oxygen at room temperature, offering a milder alternative to traditional high-temperature initiators. scirp.org The grafting of methyl methacrylate onto acetylated Saccharum spontaneum L. fiber has also been achieved using a ferrous ammonium (B1175870) sulfate-potassium persulfate (FAS-KPS) redox initiator, demonstrating the versatility of this monomer in modifying natural polymers. electronicsandbooks.comresearchgate.net

| Substrate | Monomer | Initiator System | Key Finding |

| Styrene-Butadiene Block Copolymer | Methyl Acrylate | Benzoyl Peroxide | Every unit of the styrene-butadiene block copolymer was grafted. marquette.edu |

| Cellulose Nanofibers | Methyl Methacrylate | Phen-DEZ/Oxygen | Successful grafting of high-molecular-weight PMMA at room temperature. scirp.org |

| Acetylated S. spontaneum L. Fiber | Methyl Methacrylate | FAS-KPS Redox Initiator | Achieved a maximum graft yield of 152% by optimizing reaction parameters. electronicsandbooks.comresearchgate.net |

| Gelatin | Methyl Methacrylate | Tributylborane-2,5-di-tert-butyl-p-benzoquinone | Formation of a cross-linked copolymer structure. mdpi.com |

Role as a Monomer in Polymer Synthesis

This compound, as a monomer, is a fundamental building block for a wide array of polymers. jamorin.com It can form homopolymers and can be copolymerized with a variety of other monomers, including (meth)acrylic acid and its esters, acrylonitrile (B1666552), styrene, and butadiene. jamorin.com The resulting copolymers find applications in adhesives, binders, and coatings. jamorin.com

The properties of the final polymer can be tailored by the choice of comonomers. For example, copolymerizing methyl acrylate with acrylonitrile enhances the melt processability of the resulting fibers, which can be used as precursors for carbon fibers. wikipedia.org While poly(methyl acrylate) itself is a tacky material at room temperature, copolymerization with other monomers like styrene can produce harder and more brittle acrylic paints. wikipedia.org

Advanced Reduction and Oxidation Reactions

The ester and alkene functionalities of this compound and related compounds allow for a range of reduction and oxidation reactions, leading to the synthesis of valuable chemical intermediates.

Reductive Amination Utilizing Methyl Esters as Electrophiles

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds or their derivatives. mdma.chyoutube.com In this process, an aldehyde or ketone reacts with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine, which is then reduced to the corresponding amine. youtube.comyoutube.com While the direct reductive amination of esters is less common, the principles can be applied to derivatives.

The process typically involves a reducing agent such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. youtube.comyoutube.com A key challenge in reductive amination is controlling the extent of alkylation to prevent the formation of secondary and tertiary amines as byproducts. mdma.ch This can often be managed by using a large excess of the amine reactant. mdma.ch

Oxidative Functionalization of Related Substrates

The oxidative functionalization of substrates related to this compound can lead to the formation of valuable products. For instance, the oxidative cleavage of fatty acid derivatives, which can contain double bonds similar to the one in acetylacrylic acid, can yield bifunctional molecules like diacids and hydroxyacids. mdpi.com These are important monomers for the synthesis of polyesters and polyamides. mdpi.com

Oxidative depolymerization of complex structures like lignin (B12514952) can also generate functionalized low-molecular-weight aromatic compounds and dicarboxylic acids through the cleavage of aromatic rings and side chains. mdpi.com This process can introduce reactive functional groups such as carboxylic and phenolic hydroxyl groups. mdpi.com Similarly, the oxidation of clavulanic acid, which contains a β-lactam ring and a β-hydroxyethylidene side chain, has been studied under various conditions to produce a range of oxidation products. rsc.org This highlights the potential for targeted oxidation to create diverse chemical structures from related starting materials.

Transesterification Processes Involving Methyl Esters

Transesterification is a crucial reaction for modifying the ester functionality of this compound, allowing for the synthesis of a wide variety of other acrylic esters. wikipedia.org This equilibrium-driven process involves the reaction of the methyl ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. masterorganicchemistry.com

The reaction can be catalyzed by both acids and bases. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, the lower-boiling alcohol byproduct (in this case, methanol) is typically removed by distillation, often as an azeotrope with the starting alkyl (meth)acrylate. google.comchempedia.info

A variety of catalysts have been employed for the transesterification of methyl (meth)acrylates, including:

Tin-based catalysts: Dibutyltin (B87310) oxide and dibutyltin dimethoxide. google.com

Lithium catalysts: Lithium hydroxide and lithium carbonate. google.comgoogle.com

Titanium(IV) alkoxides chempedia.info

Zirconium acetoacetate (B1235776) chempedia.info

The choice of catalyst can influence the reaction conditions and selectivity. For example, transition-metal catalysts often allow for reactions under nearly neutral conditions, which is advantageous when sensitive functional groups are present. chempedia.info

| Catalyst Type | Specific Examples | Key Features |

| Tin-based | Dibutyltin oxide, Dibutyltin dimethoxide | Effective for producing various esters from methyl methacrylate. google.com |

| Lithium-based | Lithium hydroxide, Lithium carbonate | Can be used in small, incrementally added amounts. google.comgoogle.com |

| Transition Metal | Titanium(IV) alkoxides, Zirconium acetoacetate | Allows for reaction under nearly neutral conditions, high selectivity. chempedia.info |

Tautomerism and Isomerization Studies

This compound, a molecule possessing both keto and olefinic functionalities, is capable of undergoing complex chemical transformations involving tautomerism and isomerization. These processes are of significant interest as they influence the compound's reactivity, stability, and potential reaction pathways. Detailed studies, often employing spectroscopic techniques, have provided insights into the delicate balance between its different structural forms.

The primary forms of isomerism exhibited by this compound are keto-enol tautomerism and cis-trans (E/Z) isomerization around the carbon-carbon double bond. The existence and interconversion of these isomers are governed by various factors, including solvent polarity, temperature, and the presence of catalysts.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomers. masterorganicchemistry.comyoutube.com The keto form is characterized by the presence of a ketone and an ester carbonyl group, while the enol form arises from the migration of a proton from the α-carbon to the ketone oxygen, resulting in a hydroxyl group and a conjugated system of double bonds. masterorganicchemistry.comkhanacademy.org

The equilibrium between the keto and enol forms is dynamic and can be influenced by solvent. In many cases, the keto form predominates. libretexts.org However, the enol form can be stabilized through intramolecular hydrogen bonding, forming a six-membered ring-like structure, a phenomenon observed in related β-dicarbonyl compounds. researchgate.net This chelation can shift the equilibrium towards the enol form. researchgate.net The tautomerization process can be catalyzed by both acids and bases. khanacademy.org

Table 1: Keto-Enol Tautomers of this compound

| Tautomeric Form | Structural Features | Key Characteristics |

| Keto Form | Contains a ketone (C=O) group and an ester functional group separated by a C-C single bond. | Generally the more stable and predominant form under standard conditions. |

| Enol Form | Features a hydroxyl (-OH) group and a conjugated system of C=C and C=O double bonds. | Can be stabilized by intramolecular hydrogen bonding. The enol is a key intermediate in certain reactions. |

Detailed Research Findings:

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for studying keto-enol tautomerism. encyclopedia.pub In the ¹H NMR spectrum, the presence of both tautomers would be indicated by distinct sets of signals for the protons in each form. For instance, the enolic proton would give a characteristic signal, and the chemical shifts of the vinyl and methyl protons would differ between the keto and enol forms. IR spectroscopy can also distinguish between the two forms, with the keto form showing characteristic C=O stretching frequencies for both the ketone and the ester, while the enol form would exhibit O-H stretching and a shift in the C=O and C=C stretching frequencies due to conjugation. researchgate.net Studies on analogous compounds like ethyl acetoacetate have shown that the proportion of the enol tautomer can be significantly influenced by the solvent, with non-polar solvents favoring the hydrogen-bonded enol form. masterorganicchemistry.com

Cis-Trans Isomerization

The presence of a carbon-carbon double bond in this compound allows for the existence of geometric isomers, specifically the cis (Z) and trans (E) forms. This type of isomerism is related to the spatial arrangement of the substituents attached to the double bond.

The interconversion between the cis and trans isomers can be induced by heat or light (photochemical isomerization). researchgate.net Furthermore, enzymatic catalysis of cis-trans isomerization has been observed for the closely related compound, cis-β-acetylacrylate, suggesting that similar transformations could be relevant for the methyl ester in biological or biomimetic systems. nih.gov

Table 2: Geometric Isomers of this compound

| Isomeric Form | Description | Method of Interconversion |

| cis (Z) Isomer | The acetyl and methoxycarbonyl groups are on the same side of the C=C double bond. | Can be converted to the trans form through thermal or photochemical energy input. |

| trans (E) Isomer | The acetyl and methoxycarbonyl groups are on opposite sides of the C=C double bond. | Generally the more thermodynamically stable isomer due to reduced steric hindrance. |

Detailed Research Findings:

The relative stability of the cis and trans isomers is often dictated by steric factors. The trans isomer is typically more stable due to the larger groups being further apart, which minimizes steric repulsion. The isomerization process can be monitored by techniques like ¹H NMR, where the coupling constants between the vinyl protons are characteristically different for the cis and trans isomers. Research on related acrylic derivatives has shown that photochemical irradiation in the presence of a sensitizer (B1316253) can lead to isomerization and, in some cases, dimerization. researchgate.net For instance, the photochemical behavior of methyl 3-(2-furyl)acrylate has been studied, revealing dimerization and isomerization, highlighting a potential pathway for the transformation of this compound under UV light. researchgate.net

Mechanistic and Theoretical Investigations of Acetylacrylic Acid Methyl Ester Reactions

Mechanistic Pathways Elucidation

Understanding the precise sequence of bond-breaking and bond-forming events is fundamental to controlling chemical reactions. For acetylacrylic acid methyl ester, researchers employ various techniques to elucidate the intricate pathways its reactions follow.

Determination of Reaction Mechanisms (e.g., Sulfoxidation, Decarbonylation)

The reactions of this compound can proceed through several complex mechanisms, with sulfoxidation and decarbonylation serving as illustrative examples.

Sulfoxidation: The oxidation of sulfur-containing compounds, a process known as sulfoxidation, can be a key reaction pathway. In reactions involving dimethyl sulfoxide (B87167) (DMSO), the oxygen atom from DMSO is transferred to a substrate. Studies on related systems have shown that the mechanism can involve the formation of an oxosulfonium ion intermediate. For instance, in the presence of certain activating agents, DMSO can react with substrates to form these transient species, which then lead to the final oxidized product. The reaction of mesylate derivatives in DMSO, for example, proceeds through carbocation intermediates that are captured by DMSO to form oxosulfonium ions, which then react with trace water to yield an alcohol product and regenerate DMSO. acs.org In enzymatic systems like DMSO reductase, initial isotopic studies using DMSO¹⁸ established a double-oxotransferase mechanism where the labeled oxygen is first transferred to a molybdenum cofactor and subsequently to another molecule or reduced to water. wikipedia.org

Decarbonylation: This type of reaction involves the elimination of a molecule of carbon monoxide (CO) from a larger molecule. wikipedia.org For esters, this process can be challenging but is achievable, often with the aid of metal catalysts. The decarbonylation of fatty acid methyl esters to produce olefins has been achieved using dual-catalytic systems. rsc.org This process can involve the transesterification to a more reactive ester followed by a palladium-catalyzed decarbonylation. researchgate.net Another approach involves the direct decarbonylation of aldehydes, which can be formed from the ester, using catalysts like Wilkinson's catalyst. This proceeds through the formation of a metal acyl hydride intermediate. wikipedia.org While direct decarbonylation of an unactivated ester like this compound is not common, it can be facilitated under specific catalytic conditions, often proceeding through intermediates where the ester is converted into a more reactive functional group. researchgate.net For example, the conversion of certain cyclic ketones to alkynes proceeds via the elimination of CO. wikipedia.org

Isotope Labeling Studies for Mechanistic Insights (e.g., 18O-labeled DMSO)

Isotope labeling is a powerful tool for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. uea.ac.uk By replacing an atom with its heavier, stable isotope (like ¹⁸O for ¹⁶O, or ¹³C for ¹²C), researchers can track its final position in the product molecules using techniques like mass spectrometry or NMR spectroscopy. monash.edu

A classic example relevant to potential reactions of this compound is the use of ¹⁸O-labeled dimethyl sulfoxide (DMSO-¹⁸O). sigmaaldrich.com In studies of carbocation-forming reactions, the use of H₂¹⁷O labeling demonstrated that the oxygen atom was incorporated into the DMSO, confirming the proposed mechanism where an oxosulfonium ion intermediate reacts with water. acs.org Similarly, in studies of DMSO reductase, ¹⁸O labeling was crucial in establishing the oxygen atom transfer mechanism. wikipedia.org In human studies, isotope-labeled DMSO has been used to trace the metabolic formation of methane (B114726), showing that the methyl groups of DMSO can be converted to methane within the body. mdpi.com This technique allows for the unambiguous determination of whether an oxygen atom in the product originates from the solvent, a reactant, or another source, thereby confirming or refuting a proposed mechanistic pathway. nih.gov

Table 1: Application of Isotope Labeling in Mechanistic Studies

| Isotope Tracer | Reaction Type Studied | Mechanistic Insight Gained | Reference |

|---|---|---|---|

| ¹⁸O-labeled DMSO | Sulfoxidation / Cationic Reactions | Confirmed the role of DMSO as an oxygen donor and the formation of oxosulfonium intermediates that react with water. | acs.orgwikipedia.org |

| ¹³C and ²H Labeled Precursors | Metabolic Pathways | Traced the flow of carbon and hydrogen atoms to elucidate metabolic networks and fluxes. | monash.edunih.gov |

| ²H, ¹³C, ¹⁵N Labeling | Protein Expression | Allowed for specific assignment of NMR signals to methyl groups in large proteins. | nih.gov |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative information about how fast reactions proceed and how various factors influence this speed. This is crucial for optimizing reaction conditions and understanding the underlying mechanism.

Derivation of Kinetic Models for Esterification and Other Reactions

Kinetic models are mathematical equations that describe the relationship between the reaction rate and the concentrations of reactants and other species. For the esterification of acrylic or methacrylic acid, which is structurally related to acetylacrylic acid, kinetic models have been developed. researchgate.net These studies often involve conducting the reaction in a batch reactor and measuring the concentration of reactants and products over time.

Typically, the esterification reaction is reversible. A common approach is to propose a model based on a plausible reaction mechanism. For acid-catalyzed esterification, a second-order kinetic model is often assumed for both the forward and reverse reactions. The rate equation for the consumption of the carboxylic acid (A) in reaction with an alcohol (B) to form an ester (E) and water (W) can be expressed as:

-rₐ = k₁[A][B] - k₂[E][W]

where k₁ and k₂ are the rate constants for the forward and reverse reactions, respectively. By fitting experimental concentration-time data to the integrated form of this rate law, the values of the rate constants can be determined. researchgate.netepa.gov In some cases, more complex models like the Langmuir-Hinshelwood or Eley-Rideal models are used, especially for heterogeneous catalysis, to account for the adsorption of reactants onto the catalyst surface. nih.gov

Factors Influencing Reaction Rates and Equilibria

Several factors can significantly affect the rate and equilibrium position of reactions involving this compound. alevelchemistry.co.uklibretexts.orgpressbooks.pub

Concentration of Reactants: Generally, increasing the concentration of reactants leads to more frequent collisions between molecules, thereby increasing the reaction rate. khanacademy.org In esterification, using an excess of one reactant (often the alcohol) can shift the equilibrium towards the product side, increasing the yield of the ester. researchgate.net

Temperature: Reaction rates typically increase with temperature. pressbooks.pub A common rule of thumb is that a 10 °C increase in temperature can approximately double the reaction rate. This is because higher temperatures increase the kinetic energy of molecules, leading to more frequent and more energetic collisions. However, for reversible exothermic reactions, increasing the temperature can unfavorably shift the equilibrium towards the reactants. For endothermic reactions, like many esterifications, higher temperatures favor product formation. researchgate.net

Solvent: The nature of the solvent can influence reaction rates, particularly for reactions involving charged or polar intermediates. libretexts.org Solvent viscosity can also play a role, as higher viscosity can slow diffusion and reduce collision frequency. libretexts.org

Surface Area: For heterogeneous reactions, where reactants are in different phases, the rate is often dependent on the surface area of the solid reactant or catalyst. Increasing the surface area allows for more contact between the reactants, leading to a faster reaction. alevelchemistry.co.ukpressbooks.pub

Table 2: Influence of Key Factors on Reaction Rate

| Factor | Effect on Rate | Underlying Principle | Reference |

|---|---|---|---|

| Concentration | Increase | Increases collision frequency between reactant molecules. | khanacademy.org |

| Temperature | Increase | Increases kinetic energy and collision frequency/energy of molecules. | pressbooks.pub |

| Catalyst | Increase | Provides an alternative reaction pathway with lower activation energy. | khanacademy.org |

| Solvent Viscosity | Decrease (with increasing viscosity) | Slows diffusion of reactants, reducing collision frequency. | libretexts.org |

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at a molecular level. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of reactants, transition states, and products, and visualize the structures of intermediates. mdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have proven to be an invaluable tool for elucidating the electronic structure and reactivity of this compound, a compound more commonly known as methyl acetoacetate (B1235776) (MAA). These computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide deep insights into the molecule's tautomeric equilibrium, conformational preferences, and the nature of its frontier molecular orbitals.

A significant area of investigation has been the keto-enol tautomerism of MAA. In the gas phase, experimental studies using gas electron diffraction (GED) and IR spectroscopy have been supplemented by quantum chemical calculations. These studies have shown that MAA exists as a mixture of the diketo and enol forms. acs.orgresearchgate.net DFT calculations, specifically using the B3LYP functional, have been particularly successful in reproducing the experimentally observed tautomeric mixture, whereas MP2 calculations tended to underestimate the contribution of the enol tautomer. acs.orgresearchgate.net

The enol form is stabilized by an intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring. Theoretical calculations have identified the most stable enol conformer as the one where the hydroxyl group is adjacent to the methyl group, forming a C1=C3 double bond. acs.org The stability of this enol form is a key factor in the reactivity of MAA, influencing its role as a nucleophile in various chemical reactions.

Furthermore, quantum chemical calculations have been employed to understand the reactivity of MAA in various chemical transformations. For instance, in the reaction of MAA with S-methylisothiosemicarbazide, DFT calculations at the B3LYP level were used to investigate the reaction mechanism, revealing a thermodynamically controlled process involving substitution, cyclization, and elimination steps. researchgate.net

Investigations into the reactions of MAA initiated by electron attachment have also benefited from quantum chemical calculations. smolecule.com DFT calculations (B3LYP/6-31G*) have been used to identify the structure of radical intermediates formed during these processes. smolecule.com These calculations provide support for experimental electron spin resonance (ESR) data and help in assigning the observed spectra to specific radical species, such as the protonated electron adduct radical. smolecule.com The calculated spin densities and hyperfine couplings are crucial for confirming the proposed reaction mechanisms. smolecule.com

The electronic properties of MAA, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have been calculated to understand its chemical reactivity. The energy gap between these frontier orbitals provides an indication of the molecule's stability and its propensity to participate in chemical reactions.

The following table summarizes key findings from quantum chemical calculations on methyl acetoacetate:

| Computational Method | Property Investigated | Key Findings |

| DFT (B3LYP/6-31G) | Tautomeric Equilibrium | Accurately reproduces the experimental keto-enol ratio in the gas phase. acs.orgresearchgate.net |

| MP2/6-31G | Tautomeric Equilibrium | Underestimates the stability of the enol tautomer compared to experimental data. acs.org |

| DFT (B3LYP) | Reaction Mechanism | Elucidated the multi-step mechanism of the reaction between MAA and S-methylisothiosemicarbazide. researchgate.net |

| DFT (B3LYP/6-31G*) | Radical Intermediates | Supported ESR data by calculating the structure and properties of radicals formed by electron attachment to MAA. smolecule.com |

Molecular Dynamics Simulations for Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic evolution of chemical systems and to map out reaction pathways. While extensive studies detailing the complete reaction pathways of this compound using MD simulations are not broadly available in the literature, the methodology holds significant promise for understanding its complex reactive behavior. The principles of MD, particularly ab initio molecular dynamics (AIMD), can be applied to investigate processes like tautomerization and reaction mechanisms in solution.

AIMD combines the accuracy of quantum mechanical calculations for the forces between atoms with the classical simulation of their motion over time. This allows for the explicit modeling of bond-breaking and bond-forming events, providing a dynamic picture of a reaction as it occurs.

A key area where MD simulations can provide critical insights for MAA is its keto-enol tautomerization. This process involves the transfer of a proton and a concurrent rearrangement of the pi-electron system. While static quantum chemical calculations can determine the relative energies of the keto and enol forms, MD simulations can reveal the pathway and the role of the solvent in facilitating this transformation. For instance, in a study on the tautomerism of acetone, a related but simpler molecule, AIMD simulations showed that water molecules can form a "proton wire" to shuttle a proton from the alpha-carbon to the carbonyl oxygen, thereby lowering the activation barrier for the reaction. A similar solvent-assisted mechanism is plausible for the tautomerization of MAA.

Furthermore, MD simulations can be instrumental in understanding the detailed mechanisms of reactions involving MAA. For example, in the Biginelli reaction, where MAA is a key reactant, MD simulations could be used to study the step-by-step formation of the dihydropyrimidinone product, including the initial condensation, cyclization, and dehydration steps. By simulating the system in a solvent box, the explicit role of solvent molecules in stabilizing intermediates and transition states can be visualized and quantified.

The general workflow for using MD simulations to investigate a reaction pathway of this compound would typically involve the following steps:

System Setup: The reactant molecules (e.g., MAA and another reagent) are placed in a simulation box filled with a chosen solvent.

Equilibration: The system is allowed to equilibrate at the desired temperature and pressure using classical MD with a suitable force field.

Reaction Simulation: An AIMD simulation is initiated from an equilibrated configuration. To accelerate the rare event of a chemical reaction, enhanced sampling techniques such as metadynamics or umbrella sampling might be employed. These methods add a bias to the potential energy surface to encourage the system to explore the reaction coordinate.

Pathway Analysis: The resulting trajectory is analyzed to identify the sequence of bond-breaking and bond-forming events, the structures of intermediates and transition states, and the free energy profile along the reaction pathway.

The following table outlines the potential applications of molecular dynamics simulations in studying the reactions of this compound:

| Simulation Type | Reaction/Process | Potential Insights |

| Ab Initio MD | Keto-Enol Tautomerization | Elucidation of the solvent's role in the proton transfer mechanism. |

| Classical MD with Reactive Force Fields | Condensation Reactions | Exploration of the initial stages of reactions like the Biginelli or Hantzsch synthesis on longer timescales. |

| Enhanced Sampling MD (e.g., Metadynamics) | Complete Reaction Pathways | Determination of the free energy landscape and identification of the most favorable reaction pathway for complex multi-step reactions. |

While specific, detailed MD simulation studies on the reaction pathways of this compound are an emerging area of research, the application of these computational techniques is poised to provide a deeper, dynamic understanding of its rich chemistry.

Advanced Applications in Organic Synthesis and Materials Science

Precision Synthesis of Complex Organic Molecules

Methyl (E)-4-oxopent-2-enoate serves as a versatile building block in the field of organic synthesis, enabling the precise construction of intricate molecular architectures. cymitquimica.com Its bifunctional nature, containing both an electrophilic α,β-unsaturated system and a ketone carbonyl group, allows for sequential and controlled bond-forming reactions.

The compound is frequently utilized in Michael additions and aldol (B89426) condensations, which are cornerstone reactions in carbon-carbon bond formation. cymitquimica.com In these reactions, the conjugated system acts as a Michael acceptor, reacting with a wide range of nucleophiles. This reactivity makes it an important intermediate in the synthesis of more complex molecules. evitachem.com

A notable example of its application is in the total synthesis of natural products. For instance, a derivative, (E)-methyl 4,4-dimethyl-5-oxopent-2-enoate, was employed as a key starting material in the concise total synthesis of (±)-Cipadonoid B, a complex natural compound. rsc.org This synthesis highlights the utility of the methyl oxopentenoate scaffold in constructing multicyclic systems through carefully orchestrated reaction cascades.

Development of Advanced Polymeric Materials

While the reactivity of Methyl (E)-4-oxopent-2-enoate makes it a compound of interest in materials science, its specific roles in polymerization are not as extensively documented as those of simpler acrylates like methyl acrylate (B77674) or methyl methacrylate (B99206). cymitquimica.comwikipedia.orgessentialchemicalindustry.org

Role in Homopolymer and Copolymer Synthesis for Material Science

Methyl (E)-4-oxopent-2-enoate is recognized as a valuable compound in the broader field of materials science due to its reactive functional groups. cymitquimica.com However, based on available scientific literature, detailed research findings specifically documenting its use as a monomer for the synthesis of homopolymers or copolymers are limited. The structural complexity and additional reactive sites (the ketone group) compared to standard acrylate monomers may influence its polymerization behavior, potentially leading to applications in specialty polymers that are yet to be widely explored.

Contribution to Sustainable Polymer Feedstocks (e.g., Bio-based Derivatives)

Currently, there is a lack of available research data on the direct contribution of Methyl (E)-4-oxopent-2-enoate to sustainable polymer feedstocks. The development of bio-based pathways for this specific compound has not been a prominent focus in the reviewed literature.

Intermediate in Specialty Chemical Production for Various Industries

Methyl (E)-4-oxopent-2-enoate functions as a crucial intermediate in the synthesis of a variety of specialty chemicals. cymitquimica.comevitachem.com Its ability to undergo transformations at its multiple reactive sites makes it a versatile precursor for high-value products in several industries.

Sophisticated Spectroscopic and Chromatographic Characterization of Acetylacrylic Acid Methyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 4-oxo-2-pentenoate, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about its carbon-hydrogen framework.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their local electronic environment and proximity to other protons. In the case of Methyl trans-4-oxo-2-pentenoate, the spectrum would reveal distinct signals corresponding to the different types of protons: the acetyl group methyl protons (-COCH₃), the vinylic protons on the carbon-carbon double bond (-CH=CH-), and the methyl ester protons (-OCH₃).

The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. The vinylic protons, being attached to sp²-hybridized carbons and influenced by the electron-withdrawing carbonyl groups, would appear downfield. Their coupling constant (J), a measure of the interaction between them, would be characteristic of a trans configuration (typically 12-18 Hz). The acetyl and methyl ester protons would appear as sharp singlets in distinct regions of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl trans-4-oxo-2-pentenoate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COCH₃ | ~2.3 | Singlet |

| -OCH₃ | ~3.7 | Singlet |

| -CO-CH=CH- | ~6.0 - 6.5 | Doublet |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in Methyl 4-oxo-2-pentenoate produces a distinct signal. The spectrum would show six unique carbon signals corresponding to the methyl of the acetyl group, the acetyl carbonyl, the two vinylic carbons, the ester carbonyl, and the ester methyl carbon.

The chemical shifts of the carbonyl carbons (both ketone and ester) are the most deshielded, appearing furthest downfield (typically >160 ppm). The sp²-hybridized vinylic carbons appear in the intermediate region, while the sp³-hybridized methyl carbons are the most shielded and appear furthest upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-oxo-2-pentenoate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₃CO- | ~25 - 30 |

| -OC H₃ | ~50 - 55 |

| -CO-C H=C H- | ~125 - 145 |

| -C O₂CH₃ (Ester) | ~165 - 170 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its elemental composition, and its fragmentation patterns offer clues to the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and semi-volatile compounds like Methyl 4-oxo-2-pentenoate from a mixture. The compound's purity can be assessed using GC, with one study noting a purity of ≥97.0% determined by this method. sigmaaldrich.com

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The time it takes for the compound to travel through the column is its retention time, a characteristic identifier. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass (128.13 g/mol ) and various fragment ion peaks. Common fragmentation pathways for esters and ketones include α-cleavage (breaking the bond adjacent to a carbonyl group) and McLafferty rearrangements.

Table 3: Potential Fragment Ions in the Mass Spectrum of Methyl 4-oxo-2-pentenoate

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 128 | [C₆H₈O₃]⁺ | Molecular Ion (M⁺) |

| 97 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical |

| 85 | [M - COCH₃]⁺ | Loss of the acetyl radical |

| 69 | [CH₃COCH=CH]⁺ | Cleavage of the ester group |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Samples

For derivatives of Acetylacrylic Acid Methyl Ester that are less volatile or thermally unstable, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the analytical method of choice. HPLC separates components of a mixture in the liquid phase based on their interactions with a stationary phase. The separated components are then introduced into the mass spectrometer, often using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). This allows for the analysis of more complex and non-volatile derivatives without causing them to decompose, which might occur in a GC inlet.

Advanced Ionization Techniques (e.g., MALDI-TOFMS, ESI-MS)

While standard EI is common in GC-MS, advanced "soft" ionization techniques are crucial for analyzing derivatives or reaction intermediates, particularly in complex matrices.

Electrospray Ionization (ESI-MS): This technique is ideal for polar and non-volatile compounds and is often coupled with HPLC. ESI generates ions directly from a solution, typically resulting in protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. This is particularly useful for confirming the molecular weight of synthesized derivatives or for monitoring reaction pathways in real-time, as it can help detect transient intermediates.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS): MALDI is a soft ionization technique primarily used for large molecules like polymers, peptides, and proteins. If this compound were used as a monomer to synthesize a polymer, MALDI-TOFMS would be the ideal technique to characterize the resulting polymer. It can determine the absolute molecular weight distribution, identify the repeating monomer unit, and provide information about the end-groups of the polymer chains.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound and its derivatives, IR spectroscopy provides a characteristic "fingerprint," allowing for the confirmation of its structural features, including the carbonyl groups of the ester and ketone, the carbon-carbon double bond, and various C-H bonds.

The analysis of the IR spectrum of this compound involves identifying characteristic absorption bands. The molecule possesses several key functional groups—a methyl ester, a ketone, and an α,β-unsaturated system—each with distinct vibrational frequencies.

The carbonyl (C=O) stretching vibrations are typically the most intense absorptions in the spectrum. Due to the presence of both an α,β-unsaturated ester and an α,β-unsaturated ketone, two distinct carbonyl peaks are expected. The ester carbonyl stretch generally appears at a higher wavenumber than that of a ketone. For α,β-unsaturated esters, this band is typically observed in the 1715-1730 cm⁻¹ range. vscht.cz The ketone carbonyl stretch in an α,β-unsaturated system is found at a lower frequency, generally between 1685-1710 cm⁻¹. vscht.cz

The carbon-carbon double bond (C=C) of the acrylate (B77674) backbone gives rise to a stretching vibration in the 1640-1680 cm⁻¹ region. vscht.cz Stretching vibrations corresponding to the vinyl (=C-H) bond are expected at wavenumbers slightly above 3000 cm⁻¹, a region that distinguishes them from alkyl C-H stretches which appear below 3000 cm⁻¹. vscht.cz

The ester functional group also exhibits characteristic C-O stretching bands, which typically appear as two or more absorptions in the fingerprint region, between 1000-1300 cm⁻¹. vscht.cz The stretching and bending vibrations of the methyl groups (-CH₃) from both the acetyl and the ester moieties result in absorptions in the 2850-2990 cm⁻¹ (stretching) and 1350-1470 cm⁻¹ (bending) regions. researchgate.netresearchgate.net

The table below summarizes the principal IR absorption bands anticipated for this compound based on its functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100 - 3010 | =C-H Stretch | Alkene | Medium |

| 2990 - 2850 | C-H Stretch | Methyl (Alkyl) | Medium |

| 1730 - 1715 | C=O Stretch | α,β-Unsaturated Ester | Strong |

| 1710 - 1685 | C=O Stretch | α,β-Unsaturated Ketone | Strong |

| 1680 - 1640 | C=C Stretch | Alkene | Medium to Weak |

| 1470 - 1430 | C-H Bend | Methyl (Alkyl) | Medium |

| 1300 - 1000 | C-O Stretch | Ester | Strong |

| 1000 - 650 | =C-H Bend | Alkene | Strong |

The IR spectra of derivatives of this compound will show shifts in absorption frequencies or the appearance of new bands corresponding to the modified functional groups. For instance, replacing the methyl group of the ester with an ethyl group (to form Acetylacrylic Acid Ethyl Ester) would introduce characteristic vibrations for the -CH₂- group. Specifically, additional C-H stretching bands around 2950-2975 cm⁻¹ and a scissoring vibration near 1465 cm⁻¹ for the methylene (B1212753) group would be observed. The fundamental absorptions related to the acetyl and acrylate moieties would remain largely in the same regions.

The table below outlines the expected characteristic IR bands for a representative derivative, Acetylacrylic Acid Ethyl Ester.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100 - 3010 | =C-H Stretch | Alkene | Medium |

| 2990 - 2850 | C-H Stretch | Ethyl (Alkyl) | Medium |

| 1730 - 1715 | C=O Stretch | α,β-Unsaturated Ester | Strong |

| 1710 - 1685 | C=O Stretch | α,β-Unsaturated Ketone | Strong |

| 1680 - 1640 | C=C Stretch | Alkene | Medium to Weak |

| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| 1300 - 1000 | C-O Stretch | Ester | Strong |

| 1000 - 650 | =C-H Bend | Alkene | Strong |

Future Directions and Emerging Research Avenues for Acetylacrylic Acid Methyl Ester

Development of Novel and Highly Efficient Catalytic Systems

The efficiency of synthesizing methyl acetylacrylate (B8273135) and its derivatives is critically dependent on the catalyst employed. Future research is centered on creating novel catalytic systems that offer higher yields, greater selectivity, and improved operational stability under milder conditions. While research directly on methyl acetylacrylate is specific, broader advancements in acrylate (B77674) synthesis provide a clear roadmap. For instance, new catalyst systems for producing methyl acrylate involve main catalysts like nickel (II) chloride (NiCl₂) and promoters such as copper (II) sulfate (B86663) (CuSO₄) in organic solvents, a method that moves towards direct, single-stage synthesis from basic feedstocks like acetylene (B1199291) and methyl formate. google.com